molecular formula C14H15ClN2OS2 B11998528 5-(2-Chloro-4-dimethylamino-benzylidene)-3-ethyl-2-thioxo-thiazolidin-4-one

5-(2-Chloro-4-dimethylamino-benzylidene)-3-ethyl-2-thioxo-thiazolidin-4-one

Katalognummer: B11998528
Molekulargewicht: 326.9 g/mol
InChI-Schlüssel: WUHWXGWTLMWBDW-KPKJPENVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Chloro-4-dimethylamino-benzylidene)-3-ethyl-2-thioxo-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chloro-dimethylamino-benzylidene moiety, and an ethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-dimethylamino-benzylidene)-3-ethyl-2-thioxo-thiazolidin-4-one typically involves the condensation of 2-chloro-4-dimethylaminobenzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Chloro-4-dimethylamino-benzylidene)-3-ethyl-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidinone derivatives with different substituents.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidinone derivatives with altered substituents.

    Substitution: Compounds with new functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-(2-Chloro-4-dimethylamino-benzylidene)-3-ethyl-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[2-Chloro-4-(dimethylamino)benzylidene]hydrazinecarbothioamide
  • N’-[2-Chloro-4-(dimethylamino)benzylidene]isonicotinohydrazide
  • 4-[2-chloro-4-(dimethylamino)benzylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one

Uniqueness

5-(2-Chloro-4-dimethylamino-benzylidene)-3-ethyl-2-thioxo-thiazolidin-4-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Eigenschaften

Molekularformel

C14H15ClN2OS2

Molekulargewicht

326.9 g/mol

IUPAC-Name

(5E)-5-[[2-chloro-4-(dimethylamino)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H15ClN2OS2/c1-4-17-13(18)12(20-14(17)19)7-9-5-6-10(16(2)3)8-11(9)15/h5-8H,4H2,1-3H3/b12-7+

InChI-Schlüssel

WUHWXGWTLMWBDW-KPKJPENVSA-N

Isomerische SMILES

CCN1C(=O)/C(=C\C2=C(C=C(C=C2)N(C)C)Cl)/SC1=S

Kanonische SMILES

CCN1C(=O)C(=CC2=C(C=C(C=C2)N(C)C)Cl)SC1=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.